Nematicidal/Antibacterial vs. Anticancer Bioactivity Divergence: 5-Methylthio vs. 5-Trifluoromethyl Comparison
The target compound belongs to a chemotype (5-methylthio-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide) that is patented for nematicidal and antibacterial applications, specifically against Meloidogyne incognita and crop bacterial diseases such as rice bacterial leaf blight and citrus canker [1]. In contrast, the structurally analogous 5-trifluoromethyl-1,3,4-thiadiazol-2-yl benzamide series is reported for anticancer activity, with representative 4-halo derivatives exhibiting IC50 values of 3–7 µM against the PC3 prostate cancer cell line, comparable to or exceeding doxorubicin (IC50 = 7 µM) [2]. This represents a complete functional divergence driven by the 5-substituent: methylthio (SCH3) directs the chemotype toward agricultural biocidal applications, whereas trifluoromethyl (CF3) directs toward mammalian anticancer activity.
| Evidence Dimension | Primary biological application profile driven by thiadiazole 5-substituent |
|---|---|
| Target Compound Data | 5-SCH3 substituent; patented for nematicidal and antibacterial agricultural use (CN109456283A) |
| Comparator Or Baseline | 5-CF3 substituent series; IC50 = 3–7 µM against PC3 prostate cancer cells; anticancer application |
| Quantified Difference | Functional class switch from agricultural nematicide/antibacterial (5-SCH3) to mammalian anticancer (5-CF3) |
| Conditions | Patent claims (CN109456283A) vs. published MTT assay data (Aliabadi et al., 2020) |
Why This Matters
For agricultural or nematicide screening programs, the target compound is the appropriate chemotype; the more extensively studied 5-CF3 anticancer series cannot substitute for nematode or bacterial target studies.
- [1] Guizhou University. CN109456283A. 2019. Claims nematicidal activity against Meloidogyne incognita and antibacterial activity against rice bacterial leaf blight, tobacco bacterial wilt, and citrus canker. View Source
- [2] Aliabadi A, et al. 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment. Iran. J. Chem. Chem. Eng. 2020; IC50 = 3–7 µM (PC3) vs. doxorubicin IC50 = 7 µM. View Source
